molecular formula C17H21FN4O3S B2734255 8-(4-ethoxy-3-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2176269-68-2

8-(4-ethoxy-3-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No. B2734255
CAS RN: 2176269-68-2
M. Wt: 380.44
InChI Key: AURUVAQBRAXXDJ-UHFFFAOYSA-N
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Description

8-(4-ethoxy-3-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C17H21FN4O3S and its molecular weight is 380.44. The purity is usually 95%.
BenchChem offers high-quality 8-(4-ethoxy-3-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-ethoxy-3-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Materials Science

Synthesis of Polyphenylene Macromolecules : The development of crystalline hybrid polyphenylene macromolecules, as reported by Roll, Kampf, and Laine (2011), illustrates the potential for synthesizing complex organic structures with significant molecular weights. These macromolecules, such as octa(hexaphenylbenzene)octasilsesquioxane, demonstrate the feasibility of creating large discrete molecular structures with extensive carbon frameworks. This research highlights the possibilities for designing novel materials with specific optical, electronic, or structural properties relevant to materials science and engineering (Roll, Kampf, & Laine, 2011).

properties

IUPAC Name

8-(4-ethoxy-3-fluorophenyl)sulfonyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O3S/c1-2-25-17-6-5-15(11-16(17)18)26(23,24)22-12-3-4-13(22)10-14(9-12)21-8-7-19-20-21/h5-8,11-14H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURUVAQBRAXXDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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